4-tert-Butylcyclohexyl chloroformate

CAS No.: 42125-46-2

Cat. No.: VC3703040

Molecular Formula: C11H19ClO2

Molecular Weight: 218.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42125-46-2 |

|---|---|

| Molecular Formula | C11H19ClO2 |

| Molecular Weight | 218.72 g/mol |

| IUPAC Name | (4-tert-butylcyclohexyl) carbonochloridate |

| Standard InChI | InChI=1S/C11H19ClO2/c1-11(2,3)8-4-6-9(7-5-8)14-10(12)13/h8-9H,4-7H2,1-3H3 |

| Standard InChI Key | YXFSGPPQRCUVRL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CCC(CC1)OC(=O)Cl |

| Canonical SMILES | CC(C)(C)C1CCC(CC1)OC(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Identification

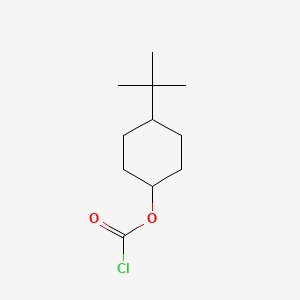

4-tert-Butylcyclohexyl chloroformate is an organic compound with the molecular formula C11H19ClO2 and a molecular weight of 218.72 g/mol . The structure consists of a cyclohexane ring substituted with a tert-butyl group at the 4-position and a chloroformate group. This compound is also known by its synonym 4-(tert-Butyl)cyclohexyl carbonochloridate, which reflects its chemical structure and functional groups .

Chemical Classification and Nomenclature

As a chloroformate, this compound belongs to a class of organic compounds characterized by the -COCl functional group attached to an oxygen atom. The systematic naming follows IUPAC rules, with the chloroformate group being a key identifier in its classification. The compound represents an important class of reactive intermediates used in organic synthesis, particularly for introducing carbonate and carbamate functionalities.

Physicochemical Properties

Physical Properties

4-tert-Butylcyclohexyl chloroformate exhibits distinct physical characteristics that influence its handling, storage, and applications. The compound presents as a liquid under standard conditions with a density of 1.05 g/cm³ . Its physical state makes it amenable to various chemical transformations in solution-phase chemistry.

Table 2.1: Physical Properties of 4-tert-Butylcyclohexyl Chloroformate

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 218.72 | g/mol |

| Density | 1.05 | g/cm³ |

| Boiling Point | 254.9 | °C at 760 mmHg |

| Flash Point | 84.2 | °C |

| Melting Point | Not Available | - |

| Physical State | Liquid | - |

Thermodynamic Properties

The thermodynamic profile of this compound provides important insights into its behavior under various conditions. With a boiling point of 254.9°C at 760 mmHg, the compound demonstrates relatively high thermal stability . The flash point of 84.2°C indicates that safety precautions should be considered when handling the compound at elevated temperatures .

Molecular Descriptors and Computational Properties

Modern computational chemistry provides additional descriptors that help understand the compound's behavior in biological and chemical systems. The reported LogP value of 3.96670 suggests considerable lipophilicity, which may influence its solubility profile and potential for membrane permeability . The Polar Surface Area (PSA) of 26.30000 provides insight into the compound's potential for passive molecular transport through membranes .

Table 2.2: Molecular Descriptors of 4-tert-Butylcyclohexyl Chloroformate

| Property | Value | Unit |

|---|---|---|

| LogP | 3.96670 | - |

| PSA | 26.30000 | Ų |

| Index of Refraction | 1.465 | - |

| Exact Mass | 218.10700 | g/mol |

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 4-tert-Butylcyclohexyl chloroformate typically involves the reaction of 4-tert-butylcyclohexanol with phosgene or phosgene equivalents. This reaction pathway represents a common approach for generating chloroformate derivatives from their corresponding alcohols. The reaction proceeds through nucleophilic acyl substitution mechanisms, with the alcohol oxygen attacking the carbonyl carbon of phosgene.

Laboratory Scale Preparation

On a laboratory scale, the preparation of this compound requires careful handling due to the toxicity of phosgene. Alternative reagents such as triphosgene or bis(trichloromethyl) carbonate may be employed as safer alternatives. The synthesis typically involves controlled reaction conditions including appropriate temperature management, inert atmosphere, and the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Purification and Analysis

Purification of 4-tert-Butylcyclohexyl chloroformate may involve distillation under reduced pressure or column chromatography depending on the scale and purity requirements. Analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to assess the purity and structural integrity of the synthesized compound.

Chemical Reactivity and Transformations

General Reactivity Patterns

As a chloroformate, 4-tert-Butylcyclohexyl chloroformate exhibits high reactivity toward nucleophiles, making it valuable in various organic transformations. The electrophilic carbonyl carbon readily undergoes nucleophilic attack, leading to substitution of the chloride leaving group. This reactivity pattern forms the basis for its applications in organic synthesis.

Key Reactions

Several important transformations characterize the chemical behavior of 4-tert-Butylcyclohexyl chloroformate:

-

Hydrolysis: In the presence of water, especially under basic conditions, the compound undergoes hydrolysis to form 4-tert-butylcyclohexanol and carbon dioxide, with the generation of HCl.

-

Alcoholysis: Reaction with alcohols leads to the formation of carbonate esters, which are important intermediates in organic synthesis.

-

Aminolysis: The compound reacts with primary and secondary amines to form carbamates, which have significant applications in pharmaceutical chemistry.

Stereochemical Considerations

The presence of the 4-tert-butyl substituent on the cyclohexyl ring introduces stereochemical complexity to the molecule. The tert-butyl group can adopt either an equatorial or axial position, with the equatorial conformation generally being more energetically favorable due to minimized steric interactions. This stereochemical feature can influence the reactivity and selectivity in certain transformations.

Industrial and Research Applications

Pharmaceutical Applications

Analytical Methods and Characterization

Spectroscopic Identification

Identification and characterization of 4-tert-Butylcyclohexyl chloroformate typically involve multiple spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The carbonyl stretching vibration of the chloroformate group produces a characteristic absorption band in the IR spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide valuable structural information, with the chloroformate carbon typically appearing at a distinctive chemical shift.

-

Mass Spectrometry: The fragmentation pattern in mass spectrometry can confirm the molecular structure, with the exact mass reported as 218.10700 g/mol .

Chromatographic Analysis

Chromatographic techniques including gas chromatography (GC) and high-performance liquid chromatography (HPLC) enable quantitative analysis and purity assessment of 4-tert-Butylcyclohexyl chloroformate. The refractive index of 1.465 can aid in detection using certain optical detectors .

Future Research Directions

Novel Synthetic Applications

Future research may explore new synthetic applications of 4-tert-Butylcyclohexyl chloroformate in areas such as bioconjugation, materials science, and catalysis. The development of selective reaction conditions could expand its utility in complex molecular synthesis.

Structure-Activity Relationship Studies

Investigation of structure-activity relationships involving derivatives of 4-tert-Butylcyclohexyl chloroformate could provide insights into optimizing reactivity, selectivity, and functional properties for specific applications.

Green Chemistry Approaches

Development of more environmentally friendly synthetic routes to 4-tert-Butylcyclohexyl chloroformate and exploration of alternative reagents with similar reactivity profiles represent important directions for future research in alignment with green chemistry principles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume